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Compound of Interest

Compound Name: Sophocarpine monohydrate

Cat. No.: B7980214

Sophocarpine Monohydrate: A Comparative
Guide to its Biological Effects

Sophocarpine monohydrate, a quinolizidine alkaloid extracted from plants of the Sophora
genus, has demonstrated a wide range of biological activities, positioning it as a compound of
significant interest for therapeutic development. This guide provides a comparative analysis of
its principal effects, supported by experimental data, to offer researchers, scientists, and drug
development professionals a comprehensive overview of its potential.

Anti-inflammatory Effects

Sophocarpine has been shown to exert potent anti-inflammatory effects across various in vitro
and in vivo models. Its mechanism of action primarily involves the modulation of key
inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-kB) and mitogen-
activated protein kinase (MAPK) pathways.[1][2]

A notable study on lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells
demonstrated that sophocarpine at concentrations of 50 and 100ug/ml significantly suppressed
the production of nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis
factor-alpha (TNF-a) and interleukin-6 (IL-6).[1] This effect was associated with the inhibition of
inducible nitric oxide synthase (iINOS) and cyclooxygenase-2 (COX-2) expression.[1]
Furthermore, sophocarpine was found to inhibit the activation of NF-kB by preventing the
phosphorylation of its inhibitor, IkB.[1] It also attenuated the phosphorylation of p38 MAPK and
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c-Jun NH2-terminal kinase (JNK), while having no effect on extracellular signal-regulated
kinase 1/2 (Erk1/2).

In animal models, sophocarpine has shown significant anti-inflammatory activity. For instance,
in a mouse model of xylene-induced ear edema, sophocarpine administered at doses of 20, 40,
and 80 mg/kg resulted in a dose-dependent inhibition of edema. The highest dose (80 mg/kg)
achieved a 59.95% inhibition, which was comparable to the 73.53% inhibition observed with
the standard anti-inflammatory drug dexamethasone (2.5 mg/kg).
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Experimental Protocol: In Vitro Anti-inflammatory Assay

Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified
Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-
streptomycin. Cells are pre-treated with various concentrations of sophocarpine for 1 hour
before stimulation with 1 pg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Assay: The concentration of NO in the culture supernatant is measured using
the Griess reagent.

Cytokine Analysis: The levels of TNF-a and IL-6 in the culture supernatant are quantified using
enzyme-linked immunosorbent assay (ELISA) kits.

Western Blot Analysis: Cell lysates are prepared and subjected to SDS-PAGE, followed by
transfer to a PVDF membrane. The membranes are probed with primary antibodies against
INOS, COX-2, phospho-IkB, IkB, phospho-p38, p38, phospho-JNK, JNK, phospho-Erk1/2, and
Erk1/2, followed by HRP-conjugated secondary antibodies. Protein bands are visualized using
an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway: Sophocarpine's Anti-inflammatory
Mechanism
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Caption: Sophocarpine inhibits LPS-induced inflammation by blocking NF-kB, p38, and JNK
pathways.

Anticancer Effects

Sophocarpine has demonstrated significant anticancer activity against various cancer cell lines,
including prostate, lung, and colorectal cancer. Its mechanisms of action include the induction
of apoptosis, inhibition of cell proliferation, and suppression of invasion and migration.

In human prostate cancer cell lines PC93 and TSU-Pr1, sophocarpine markedly inhibited cell
proliferation in a concentration- and time-dependent manner. It also triggered apoptosis, as
evidenced by TUNEL and flow cytometry assays. Mechanistically, sophocarpine treatment led
to a significant increase in the expression of the pro-apoptotic proteins Bax and p53, and a
reduction in the anti-apoptotic protein Bcl-2. In vivo studies using nude mice with subcutaneous
xenografts of PC-93 cells showed that sophocarpine treatment hindered tumor progression.

Furthermore, sophocarpine has been shown to enhance the efficacy of conventional
chemotherapeutic drugs. For example, it potentiated the inhibitory effect of oxaliplatin on
colorectal cancer liver metastasis both in vitro and in vivo.

Comparative Data: Anticancer Activity
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Experimental Protocol: In Vitro Anticancer Assay

Cell Proliferation Assay (MTT Assay): Cancer cells are seeded in 96-well plates and treated

with various concentrations of sophocarpine for different time points (e.g., 24, 48, 72 hours).

MTT reagent is then added to each well, and the absorbance at 570 nm is measured to

determine cell viability.

Apoptosis Assay (Flow Cytometry): Cells treated with sophocarpine are harvested, washed,

and stained with Annexin V-FITC and Propidium lodide (PI). The percentage of apoptotic cells
is then analyzed by flow cytometry.

Western Blot Analysis: Cell lysates from treated and untreated cells are analyzed by Western
blotting using antibodies against apoptosis-related proteins such as Bax, Bcl-2, and p53.

Signaling Pathway: Sophocarpine's Pro-Apoptotic
Mechanism
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Sophocarpine's Induction of Apoptosis in Cancer Cells
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Caption: Sophocarpine induces apoptosis by upregulating p53 and Bax, and downregulating
Bcl-2.

Antiviral Effects

Sophocarpine has also been investigated for its antiviral properties. A study on Enterovirus 71
(EV71), a major cause of hand, foot, and mouth disease, showed that sophocarpine inhibited
EV71 infection in Vero cells. The 50% inhibitory concentration (IC50) against EV71 was
determined to be 350 pg/ml, while the 50% cytotoxicity concentration (CC50) for Vero cells was
1,346 pg/ml, indicating a selective antiviral effect. The study suggested that sophocarpine
exerts its inhibitory effect when the cells are treated with the compound prior to viral infection.

Another study reported that sophocarpine exhibited antiviral activity against hepatitis B virus
(HBV) in HepG2.2.15 cells. It was more effective in reducing hepatitis B surface antigen
(HBsAQ) levels compared to sophoridine and lamivudine.
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Experimental Protocol: Antiviral Assay
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Cytotoxicity Assay (MTT Assay): Vero cells are treated with various concentrations of
sophocarpine for 48 hours to determine the CC50 value.

Antiviral Activity Assay: Vero cells are seeded in 96-well plates. In one experimental setup, cells
are pre-treated with sophocarpine for a specific duration before being infected with EV71. In
another setup, the virus is pre-incubated with sophocarpine before being added to the cells.
After incubation, the cytopathic effect (CPE) is observed, and cell viability is measured using
the MTT assay to determine the IC50 value.

Experimental Workflow: Antiviral Activity Assessment

Caption: A two-stage workflow to determine the cytotoxicity and antiviral efficacy of
sophocarpine.

In conclusion, the available data strongly suggest that sophocarpine monohydrate possesses
multifaceted biological activities that warrant further investigation. While the reproducibility of
these findings across different laboratories would strengthen its therapeutic potential, the
existing evidence provides a solid foundation for its continued development as a promising
anti-inflammatory, anticancer, and antiviral agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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